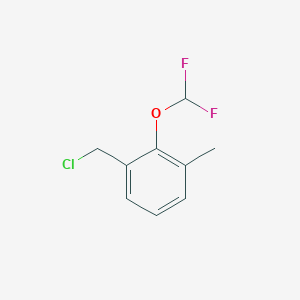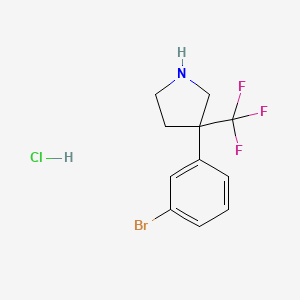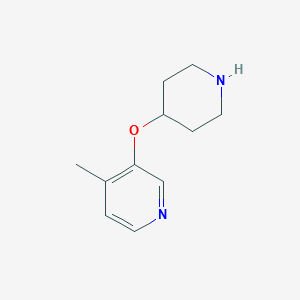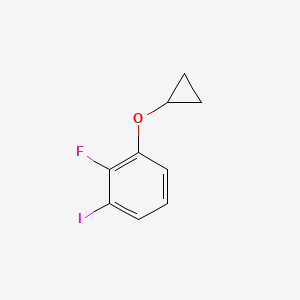
1-Cyclopropoxy-2-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an iodine atom attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-Cyclopropoxy-2-fluoro-3-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride or N-iodosuccinimide.
Análisis De Reacciones Químicas
1-Cyclopropoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-iodobenzene is not well-documented. its reactivity is primarily influenced by the presence of the iodine atom, which can undergo oxidative addition in metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
1-Cyclopropoxy-2-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives:
1-Cyclopropoxy-3-fluoro-2-iodobenzene: Similar in structure but with different positions of the substituents.
Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
The uniqueness of this compound lies in the combination of the cyclopropoxy, fluorine, and iodine substituents, which impart distinct reactivity and properties .
Propiedades
Fórmula molecular |
C9H8FIO |
|---|---|
Peso molecular |
278.06 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H8FIO/c10-9-7(11)2-1-3-8(9)12-6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
TVKALHLQLWQVLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C(=CC=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
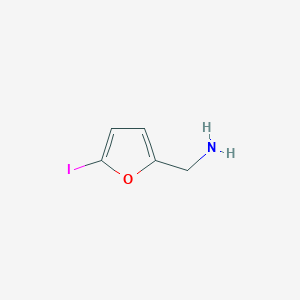
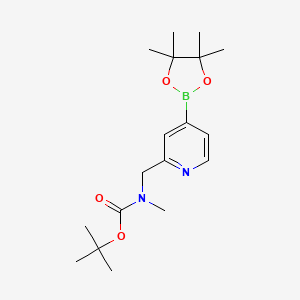
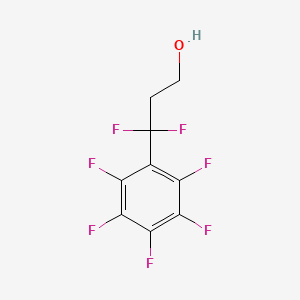
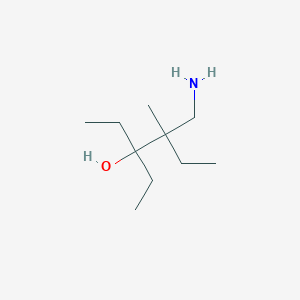
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
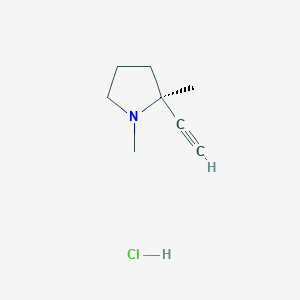
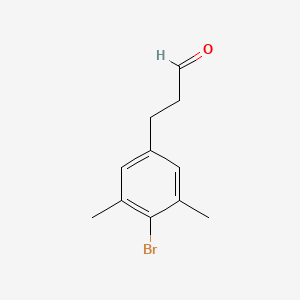
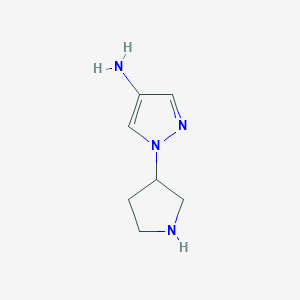
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
